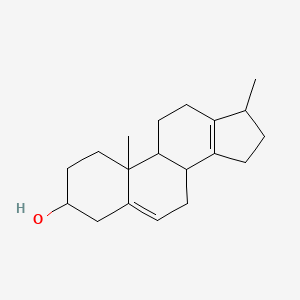
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol is a steroid hormone metabolite. It is part of the androstane steroid family, which are known for their role in the development of masculine characteristics and their profound effects on scalp and body hair in humans . This compound is a derivative of testosterone and dihydrotestosterone (DHT), and it has been studied for its potential roles in various biological processes.
Preparation Methods
The synthesis of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol typically involves the reduction of androstenedione to testosterone, followed by further chemical modifications. The industrial production methods often utilize advanced organic synthesis techniques, including the use of specific catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, which may have distinct biological activities.
Reduction: Reduction reactions can further modify the compound, potentially enhancing its androgenic activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of steroid hormone metabolism and synthesis.
Biology: The compound is investigated for its role in regulating androgenic activity and its potential effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its role in treating conditions related to androgen deficiency.
Industry: The compound is used in the development of various pharmaceutical products and as a precursor in the synthesis of other biologically active steroids
Mechanism of Action
The mechanism of action of (3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol involves its interaction with androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its androgenic effects, including the development of masculine characteristics and the regulation of hair growth .
Comparison with Similar Compounds
(3beta,17beta)-17-Methyl-18-norandrosta-5,13-dien-3-ol is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
4-Androsten-3beta,17beta-diol disulfate: This compound is involved in various metabolic pathways and has been studied for its potential protective effects against certain diseases.
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,12,14,17-18,20H,3,5-11H2,1-2H3 |
InChI Key |
OSGVQFYGNHLOLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C1CCC3C2CC=C4C3(CCC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
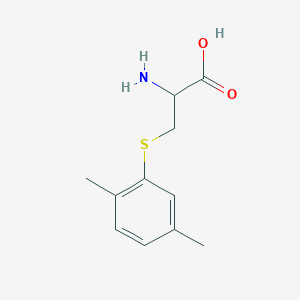

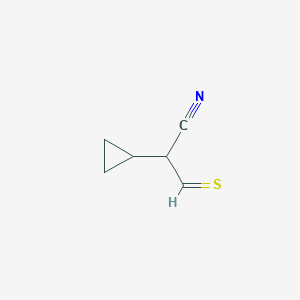
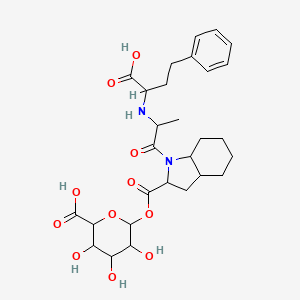
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dodecanoate](/img/structure/B12285756.png)
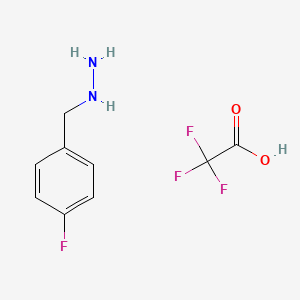
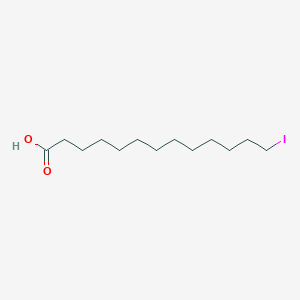
![[(3S)-3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate](/img/structure/B12285769.png)
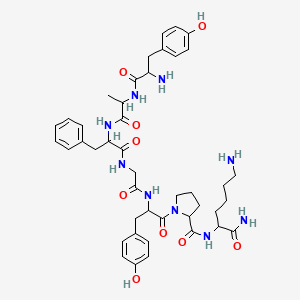
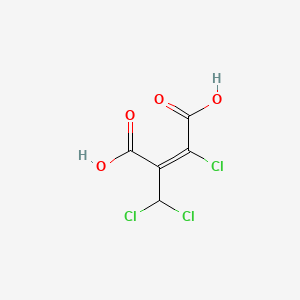
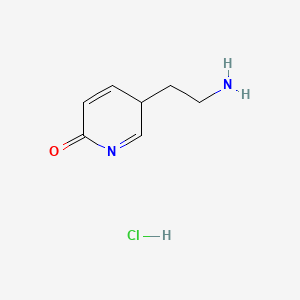
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-hydroxypentanoic acid](/img/structure/B12285790.png)
